![molecular formula C14H19N3O2 B4180591 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4180591.png)
1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
Overview
Description
1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PFP, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This activation of the sigma-1 receptor may lead to increased calcium release and modulation of ion channels, ultimately leading to changes in neuronal activity.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which may contribute to its potential therapeutic effects. 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to have anti-inflammatory effects and may modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is relatively unstable and may degrade over time, which can make it difficult to work with in lab experiments. Additionally, 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine and how it may be used to treat these conditions. Additionally, 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential applications in the treatment of pain and inflammation, and further research is needed to explore these possibilities. Finally, the development of more stable and water-soluble forms of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may make it a more useful tool for scientific research.
Scientific Research Applications
1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
oxolan-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(12-4-3-11-19-12)17-9-7-16(8-10-17)13-5-1-2-6-15-13/h1-2,5-6,12H,3-4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEAOEFDPIDREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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